molecular formula C22H14FN3O2S B11465912 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide

Cat. No.: B11465912
M. Wt: 403.4 g/mol
InChI Key: ZONXMJZDINPXNO-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide is a complex organic compound that features a benzothiazole moiety, a methoxyphenyl group, and a cyano-fluorobenzamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.

    Coupling with Methoxyphenyl Group: The benzothiazole derivative is then coupled with a methoxyphenyl group using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Introduction of Cyano and Fluoro Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine group.

    Substitution: The benzothiazole and benzamide moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole and benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Studies have shown that derivatives of benzothiazole exhibit significant activity against certain types of cancer cells, making it a potential lead compound for anticancer drug development .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The cyano and fluoro groups can enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)-benzamide: Lacks the methoxy, cyano, and fluoro groups, resulting in different biological activities.

    N-(2-methoxyphenyl)-benzothiazole: Similar structure but without the cyano and fluoro groups.

    4-cyano-2-fluorobenzamide: Lacks the benzothiazole and methoxyphenyl groups.

Uniqueness

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide is unique due to the combination of its functional groups, which confer specific electronic and steric properties. This uniqueness allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity compared to its analogs.

Properties

Molecular Formula

C22H14FN3O2S

Molecular Weight

403.4 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide

InChI

InChI=1S/C22H14FN3O2S/c1-28-19-9-7-14(22-26-17-4-2-3-5-20(17)29-22)11-18(19)25-21(27)15-8-6-13(12-24)10-16(15)23/h2-11H,1H3,(H,25,27)

InChI Key

ZONXMJZDINPXNO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=C(C=C4)C#N)F

Origin of Product

United States

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